(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid
Description
(4-(N-(tert-Butyl)sulfamoyl)-2-fluorophenyl)boronic acid (CAS: 1704097-26-6) is a boronic acid derivative featuring a sulfamoyl group substituted with a tert-butyl moiety at the para position and a fluorine atom at the ortho position of the phenyl ring. This compound is primarily utilized in organic synthesis and medicinal chemistry as a key intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures critical to drug discovery . Its stability under ambient storage conditions (room temperature) and high purity (≥98%) make it suitable for research applications in pharmaceutical development .
Properties
IUPAC Name |
[4-(tert-butylsulfamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BFNO4S/c1-10(2,3)13-18(16,17)7-4-5-8(11(14)15)9(12)6-7/h4-6,13-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYXGYBQPAVGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The cornerstone of the synthesis is the Suzuki-Miyaura cross-coupling reaction, which forms the carbon-boron bond essential for the boronic acid functionality. This method typically involves coupling an aryl halide bearing the tert-butylsulfamoyl and fluorine substituents with a boron source such as bis(pinacolato)diboron or boronic acid derivatives.
- Catalyst and Ligands: Common catalysts include Pd(PPh₃)₄ or PdCl₂(dppf), chosen for their efficiency in oxidative addition and transmetalation steps.
- Base: Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are employed to facilitate the reaction, with Cs₂CO₃ often providing higher yields due to better stabilization of boronate intermediates.
- Solvent and Temperature: Typical solvents include tetrahydrofuran (THF) mixed with water (3:1 ratio), with reaction temperatures around 80°C to optimize conversion.
This approach allows for the selective installation of the boronic acid group on the 2-fluorophenyl ring while maintaining the integrity of the tert-butylsulfamoyl substituent.
Sulfamoylation Step
The introduction of the tert-butylsulfamoyl group is generally achieved through a sulfamoylation reaction, where a sulfonyl chloride derivative reacts with an amine group under basic conditions:
- Reagents: tert-Butylamine is reacted with a sulfonyl chloride precursor to form the sulfamoyl moiety.
- Conditions: The reaction is typically conducted in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures (0°C to room temperature) to control reactivity and minimize side reactions.
- Base: Sodium hydride (NaH) or other strong bases may be used to deprotonate the amine and promote nucleophilic attack on the sulfonyl chloride.
This step is critical to install the bulky tert-butylsulfamoyl group, which influences the compound’s chemical properties and reactivity.
Table 1: Summary of Key Reaction Conditions for Preparation
| Step | Reagents/Conditions | Catalyst/Base | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Suzuki Coupling | Aryl halide + boron reagent | Pd(PPh₃)₄ / K₂CO₃ or Cs₂CO₃ | 80°C | 70–85 | Cs₂CO₃ enhances yield |
| Sulfamoylation | tert-Butylamine + sulfonyl chloride in THF | NaH or similar base | 0°C to RT | 60–75 | Low temp controls side reactions |
| Electrophilic Fluorination | Selectfluor or NFSI | - | RT | Variable | Used if fluorine not pre-installed |
Purification and Characterization
- Purification: Post-reaction mixtures are purified via recrystallization or silica gel column chromatography using gradients of ethyl acetate and hexane. Boronic acids are prone to forming boroxins; thus, anhydrous conditions are maintained to preserve product integrity.
- Characterization: The compound is characterized by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry. Key spectral features include aromatic proton signals, tert-butyl group resonances, characteristic boronic acid B-O stretches (~1340 cm⁻¹), and sulfonamide S=O stretches (~1150 cm⁻¹).
Industrial Preparation Considerations
Industrial-scale synthesis adapts the above methods with optimizations for scalability and sustainability:
- Continuous Flow Reactors: Employed to improve reaction control, heat transfer, and reproducibility.
- Green Chemistry Principles: Use of less toxic solvents, recyclable catalysts, and minimized waste generation.
- Purification: Large-scale recrystallization and chromatographic techniques ensure high purity suitable for research applications.
Research Findings and Comparative Analysis
- The electron-withdrawing nature of the tert-butylsulfamoyl group enhances the oxidative addition step in Suzuki coupling, improving reaction efficiency.
- Cs₂CO₃ as a base often yields 20–30% higher coupling efficiency compared to K₂CO₃.
- The presence of the fluorine atom at the 2-position influences electronic distribution, which can affect both reactivity and binding affinity in downstream applications.
- Compared to analogs with different sulfamoyl substituents (e.g., cyclopropyl), the tert-butyl group provides greater steric hindrance, which can modulate reaction rates and selectivity.
Summary Table of Preparation Methods and Yields
| Preparation Step | Key Reagents/Conditions | Catalyst/Base | Yield Range (%) | Remarks |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl halide + boron reagent | Pd(PPh₃)₄ / Cs₂CO₃ | 70–85 | Base choice critical for yield |
| Sulfamoylation | tert-Butylamine + sulfonyl chloride in THF | NaH | 60–75 | Temperature control essential |
| Electrophilic Fluorination | Selectfluor or NFSI (if needed) | - | Variable | Usually pre-installed fluorine |
| Purification | Recrystallization / Silica gel chromatography | - | - | Anhydrous conditions to prevent boroxin formation |
Chemical Reactions Analysis
Types of Reactions
(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Structure and Reactivity
This compound possesses a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is pivotal in various chemical reactions and applications, including:
- Oxidation : The boronic acid group can be oxidized to yield boronic esters or borates.
- Reduction : It can be reduced to form boranes or other derivatives.
- Substitution : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
These reactions are typically performed under mild conditions, ensuring high yields and purity of the desired products.
Organic Synthesis
In organic chemistry, (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid serves as an essential building block for synthesizing complex organic molecules. Its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, highlights its significance in creating diverse chemical structures.
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its ability to inhibit key enzymes involved in disease progression. Boronic acid derivatives are particularly noted for their role in cancer treatment, where they may target specific pathways critical for tumor growth and survival.
Biological Research
In biochemical studies, this boronic acid derivative is utilized to investigate enzyme inhibition and protein interactions. Its capacity to inhibit serine proteases makes it a valuable tool for studying various biological processes and mechanisms.
Pharmaceutical Production
This compound is employed in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its versatility allows for the production of complex molecules with significant therapeutic potential.
Agrochemicals
Additionally, this compound finds applications in the development of agrochemicals, where its reactivity can be harnessed to create effective pesticides and herbicides.
Case Studies
- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits serine proteases. This inhibition was quantified using kinetic assays that measured enzyme activity before and after exposure to the compound.
- Synthesis of Anticancer Agents : In a study focused on synthesizing novel anticancer compounds, this boronic acid derivative was utilized as a key intermediate. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines.
- Development of Chemical Sensors : The compound's ability to form stable complexes with diols has been exploited in designing chemical sensors for detecting specific biomolecules, demonstrating its utility beyond traditional synthetic applications.
Mechanism of Action
The mechanism of action of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with enzymes and proteins, inhibiting their activity by forming stable complexes. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulky tert-butyl groups on the sulfamoyl moiety (as in the target compound) may reduce aggregation tendencies, enhancing solubility in organic solvents compared to smaller substituents (e.g., propyl) .
Physicochemical Properties
- pKa: Fluorinated phenylboronic acids (e.g., 2-fluorophenylboronic acid) exhibit lower pKa values (~8.2) compared to non-fluorinated analogues (~8.8), enhancing their reactivity under mild acidic conditions .
- Stability: tert-butyl-containing compounds (e.g., the target compound) may undergo degradation in simulated gastric fluid due to hydrolytic cleavage of the sulfamoyl group, as observed in related tert-butyl oxazolidinones ().
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Compound 24 | 4-(N-Propylsulfamoyl)-2-CF₃ |
|---|---|---|---|
| Molecular Weight (g/mol) | 289.12 | 297.18 | 329.18 |
| LogP (Predicted) | 2.8 | 3.1 | 3.5 |
| Aqueous Solubility (mg/mL) | <0.1 | 0.15 | <0.1 |
Biological Activity
(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry and biological research due to its unique chemical properties. This compound is characterized by its ability to form reversible covalent bonds with diols, making it a valuable tool in various biochemical applications, including enzyme inhibition and drug development.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Features:
- Boronic Acid Moiety: Facilitates the formation of stable complexes with biological targets.
- Sulfamoyl Group: Enhances solubility and potential interactions with biological macromolecules.
- Fluorophenyl Ring: Imparts unique electronic properties that can influence biological activity.
The mechanism of action for this compound primarily involves its ability to interact with enzymes through reversible covalent bonding. This interaction can inhibit enzyme activity, particularly in serine proteases, which are crucial in various biological processes.
- Target Enzymes: The compound has shown inhibitory effects on various serine proteases, which play roles in inflammation and cancer progression.
- Biochemical Pathways: It affects pathways involving cell signaling and apoptosis, making it a candidate for therapeutic applications in cancer treatment.
Biological Activity
Recent studies have demonstrated the biological activity of this compound through various assays.
In Vitro Studies
- Enzyme Inhibition Assays:
- Cell Viability Assays:
Case Studies
- A study involving the synthesis of boronic acid derivatives demonstrated their efficacy as anticancer agents. The derivatives exhibited potent inhibitory effects on cancer cell growth, particularly in B-16 melanoma and other tumor cell lines .
Applications in Medicinal Chemistry
The versatility of this compound extends beyond basic research into therapeutic applications:
- Cancer Therapy: Its ability to inhibit key enzymes involved in tumor growth makes it a promising candidate for drug development.
- Drug Design: The compound serves as a scaffold for developing new inhibitors targeting specific pathways involved in disease progression.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How is (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid synthesized, and what analytical methods confirm its structure?
- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. First, sulfamoylation of a 2-fluorophenyl precursor with tert-butylsulfamoyl chloride, followed by boronic acid introduction via Miyaura borylation. Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : NMR detects boron environments (e.g., shifts at ~30 ppm for trigonal planar boronic acids) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., exact mass 363.0834 for related sulfamoyl boronic acids) .
- X-ray Crystallography : For resolved analogs (e.g., HCV polymerase-bound ligands in PDB IDs K4J, K4M) .
Q. What role does the boronic acid group play in its biological activity?
- Methodological Answer : The boronic acid acts as a reversible covalent inhibitor, forming tetrahedral adducts with serine or threonine residues in enzymatic active sites. For example, in HCV polymerase inhibition, it binds the Palm domain via hydrogen bonds and hydrophobic interactions, as shown in structural studies (PDB ID K4J) . Fluorine at the 2-position enhances binding via electrostatic complementarity .
Q. How is the compound’s purity assessed, and what are common impurities?
- Methodological Answer :
- HPLC/LC-MS : Quantifies purity and detects byproducts like des-boronic acid derivatives or incomplete sulfamoylation.
- Elemental Analysis : Confirms stoichiometry of B, N, and S.
- Common Impurities : Unreacted tert-butylsulfamoyl intermediates or deboronated byproducts, identified via retention time shifts in chromatography .
Advanced Research Questions
Q. How does the tert-butyl sulfamoyl substituent influence binding affinity and selectivity in viral polymerase inhibition?
- Methodological Answer : The tert-butyl group enhances hydrophobic interactions in enzyme pockets (e.g., HCV Palm domain), while the sulfamoyl group contributes hydrogen bonding. Comparative studies of analogs (e.g., K4J vs. K4S in ) show that bulky substituents like tert-butyl improve selectivity by reducing off-target binding. Mutagenesis assays (e.g., alanine scanning of Palm domain residues) further validate these interactions .
Q. What strategies can address discrepancies between biochemical (in vitro) and cellular (in vivo) activity data?
- Methodological Answer :
- Solubility Optimization : Use logP/logD measurements to adjust hydrophilicity (e.g., PEGylation or prodrug strategies).
- Membrane Permeability Assays : Caco-2 cell models assess passive diffusion; modifications like fluorination (as in 2-fluorophenyl) improve permeability .
- Metabolic Stability : Liver microsome studies identify vulnerable sites (e.g., sulfamoyl hydrolysis) for structural shielding .
Q. How can computational modeling predict interaction dynamics with target enzymes?
- Methodological Answer :
- Molecular Docking : Use resolved structures (e.g., PDB ID K4J) to model binding poses. Software like AutoDock Vina calculates binding energies, prioritizing substituent effects .
- Molecular Dynamics (MD) Simulations : Assess stability of boronate-enzyme adducts over time (e.g., 100-ns simulations to evaluate conformational shifts) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models covalent bond formation between boron and catalytic serine residues .
Q. What are the metabolic pathways of this compound, and how do they affect pharmacokinetics?
- Methodological Answer :
- In Vitro Metabolism : Incubation with liver microsomes identifies phase I metabolites (e.g., oxidative defluorination or sulfamoyl cleavage) .
- Pharmacokinetic Profiling : Radiolabeled studies in rodents measure bioavailability, half-life, and excretion routes. For analogs, tert-butyl groups reduce hepatic clearance by steric hindrance .
Q. Are there cross-reactivity studies with other boronic acid-based antiviral agents?
- Methodological Answer : Competitive binding assays (e.g., surface plasmon resonance) compare affinity across viral targets (e.g., HCV vs. SARS-CoV-2 polymerases). Structural alignment tools (e.g., DALI) highlight conserved active sites, explaining cross-reactivity risks. For example, boronic acids targeting HCV Palm domains may weakly inhibit SARS-CoV nsp12 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
